REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[C:10]([O:12]CC2C=CC=CC=2)[CH:9]=[C:8]([Br:20])[CH:7]=1.CN(C)C1C=CC=CC=1>C(Cl)Cl>[Br:5][C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([Br:20])[CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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11.7 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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BrC1=CC(=CC(=C1)OCC1=CC=CC=C1)Br
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Name
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|
Quantity
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35.4 g
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Type
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reactant
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Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was partitioned with 1N HCl (300 mL) and EtOAc (5×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated NaHCO3 (150 mL) and brine (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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BrC=1C=C(C=C(C1)Br)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |